Diethyl L-cystinate dihydrochloride CAS number 22735-07-5
Diethyl L-cystinate dihydrochloride CAS number 22735-07-5
An In-Depth Technical Guide to Diethyl L-cystinate dihydrochloride
CAS Number: 22735-07-5
Synonyms: L-Cystine diethyl ester dihydrochloride, (2R,2'R)-Diethyl 3,3'-disulfanediylbis(2-aminopropanoate) dihydrochloride
Introduction
Diethyl L-cystinate dihydrochloride is the diethyl ester form of L-cystine, an amino acid characterized by its disulfide bond. This compound serves as a valuable building block and precursor in various chemical and pharmaceutical applications. Its esterified carboxyl groups and the presence of the disulfide linkage make it a versatile reagent in peptide synthesis, drug development, and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, purification, handling, and applications for researchers and drug development professionals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Diethyl L-cystinate dihydrochloride is presented below.
| Property | Value | Reference |
| CAS Number | 22735-07-5 | [1] |
| Molecular Formula | C10H22Cl2N2O4S2 | [1] |
| Molecular Weight | 369.3 g/mol | [1] |
| IUPAC Name | ethyl (2R)-2-amino-3-[[(2R)-2-amino-3-ethoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride | [1] |
| Boiling Point | 401.7°C at 760 mmHg | [2] |
| Flash Point | 196.7°C | [2] |
| Form | Powder | |
| Storage Temperature | 0°C | [3] |
Synthesis and Purification
Synthesis Overview
Diethyl L-cystinate dihydrochloride is typically synthesized from its parent amino acid, L-cystine. The synthesis involves the esterification of the two carboxylic acid groups of L-cystine with ethanol in the presence of an acid catalyst, such as hydrogen chloride. The hydrogen chloride not only catalyzes the reaction but also forms the dihydrochloride salt with the two primary amine groups, which aids in the purification and stability of the final product.
Conversion of Dihydrochloride Salt to Free Base
For certain applications, the free base form, Diethyl L-cystinate, is required. This is achieved through a neutralization step.
Protocol: Neutralization of Diethyl L-cystinate dihydrochloride [4]
-
Dissolution: Dissolve the Diethyl L-cystinate dihydrochloride salt in a suitable solvent, such as water or a mixture of water and an organic solvent.
-
Neutralization: Slowly add a mild base, such as sodium bicarbonate or triethylamine, to the solution while monitoring the pH. Continue adding the base until a neutral pH (approximately 7) is reached.
-
Extraction: Extract the resulting free base into an organic solvent like ethyl acetate or dichloromethane.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator to yield the Diethyl L-cystinate free base.
Caption: Conversion of the dihydrochloride salt to the free base.
Purification Protocols
The purity of Diethyl L-cystinate is crucial for its intended applications, as impurities can lead to undesirable side reactions or affect biological activity.[4] Common impurities may include unreacted L-cystine and byproducts from oxidation.[4] The two primary methods for purification are recrystallization and column chromatography.[4]
Protocol 1: Recrystallization [4]
This method is effective for removing small amounts of impurities.
-
Dissolution: Dissolve the crude Diethyl L-cystinate in a minimal amount of a hot solvent, such as anhydrous ethanol.
-
Decolorization (Optional): If colored impurities are present, add activated carbon and heat the solution for a short period.
-
Hot Filtration: Quickly filter the hot solution to remove the activated carbon or any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation and Washing: Collect the crystals via vacuum filtration and wash them with a small volume of cold ethanol to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography [4]
This technique is ideal for separating the desired compound from impurities with different polarities.
-
Column Preparation: Pack a glass column with silica gel as the stationary phase, using a non-polar solvent like hexane to create a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase to facilitate the separation of compounds based on their affinity for the stationary phase.
-
Fraction Collection: Collect the eluent in separate fractions.
-
Purity Analysis: Monitor the purity of each fraction using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent with a rotary evaporator to obtain the purified product.
Caption: General purification workflow for Diethyl L-cystinate.
Analytical Characterization
Several analytical methods are employed to determine the purity and identity of Diethyl L-cystinate dihydrochloride.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method for assessing the purity of Diethyl L-cystinate and its derivatives.[5] A C18 column is typically used with a mobile phase consisting of a gradient of water and an organic solvent like methanol or acetonitrile.[5][6]
-
Ion-Exchange Chromatography (IEC): This technique is particularly useful for the analysis of amino acids and their derivatives.[7] The separation is based on the interaction of the charged amino acid derivative with a charged stationary phase. Post-column derivatization with reagents like ninhydrin allows for colorimetric or fluorescence detection.[7]
-
Thin Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the progress of reactions and the purity of fractions collected during column chromatography.[4]
Applications in Research and Drug Development
Diethyl L-cystinate dihydrochloride is a key intermediate in several areas of research and development.
-
Peptide Synthesis: It serves as a building block in solution-phase peptide synthesis. The ester groups protect the carboxylic acids, while the dihydrochloride form protects the amines, allowing for selective reactions at other sites.
-
Drug Development:
-
Cystinuria Treatment: L-cystine esters and amides have been investigated as inhibitors of L-cystine crystallization, a hallmark of the genetic disorder cystinuria which leads to kidney stone formation.[6][8][9] Diethyl L-cystinate derivatives are designed to be more stable and effective than earlier compounds.[9]
-
Precursor for Pharmaceuticals: As a derivative of L-cystine, it is used in the synthesis of molecules targeting conditions related to oxidative stress and cellular protection.[10]
-
-
Protein Folding and Stability: The disulfide bond is a critical structural element in many proteins. Diethyl L-cystinate is used in studies related to protein folding, stability, and the role of disulfide bonds in these processes.[10]
Safety, Handling, and Storage
Safety and Handling
It is essential to handle Diethyl L-cystinate dihydrochloride in accordance with good laboratory practices.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[11] In case of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust.[13] Wash hands thoroughly after handling.[11] Ensure adequate ventilation or work in a well-ventilated area.[11][12]
-
First Aid:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11]
-
Skin Contact: Wash off with plenty of soap and water.[11]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[11]
-
Ingestion: Do NOT induce vomiting. Seek medical attention.[11]
-
Storage and Stability
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[12][14] Keep the container tightly closed to protect from moisture.[12] Storage at 0°C is also recommended.[3]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[11]
-
Stability: The compound is chemically stable under standard ambient conditions.[13] However, moisture can lead to the hydrolysis of the ester groups.[4]
References
- iChemical. (n.d.). L-cistine diethyl ester dihydrochloride, CAS No. 22735-07-5.
- PubChem. (n.d.). Diethyl L-cystinate dihydrochloride.
- ChemicalBook. (n.d.). diethyl L-cystinate dihydrochloride | 22735-07-5.
- ChemWhat. (n.d.). diethyl L-cystinate dihydrochloride CAS#: 22735-07-5.
- Fisher Scientific. (2010). SAFETY DATA SHEET.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Chem-Impex. (n.d.). L-Cystine bis(methyl ester) dihydrochloride.
- Chemos GmbH&Co.KG. (2020). Safety Data Sheet: L-Cystine dihydrochloride.
- ChemicalBook. (n.d.). diethyl L-cystinate dihydrochloride CAS#: 22735-07-5.
- Benchchem. (2025). Technical Support Center: Diethyl L-cystinate Purification.
- ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - L-CYSTINE DIHYDROCHLORIDE.
- BioSpectra. (n.d.). L-CYSTINE DIHYDROCHLORIDE TESTING METHODS.
- LookChem. (n.d.). Dimethyl L-cystinate dihydrochloride.
- Sahota, A. et al. (2018). Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. PMC.
- Sreenivas, N. et al. (n.d.). Development of Analytical Method for Separation and Quantification of Cysteine Hydrochloride Monohydrate, Followed by Validation with Total Error Concept by Using Ultra Performance Liquid Chromatography with Pre-Column Derivatization.
- European Union Reference Laboratory for Feed Additives. (2019). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive.
- Hu, L. et al. (n.d.). Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. PMC.
- ResearchGate. (n.d.). Scheme for the synthesis of L,L-ethylene dicysteine di-ethylester.
- Hu, L. et al. (n.d.). L-Cystine Diamides as L-Cystine Crystallization Inhibitors for Cystinuria. PMC - NIH.
- Sigma-Aldrich. (n.d.). L-Cystine dimethyl ester = 95 32854-09-4.
Sources
- 1. Diethyl L-cystinate dihydrochloride | C10H22Cl2N2O4S2 | CID 23619830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-cistine diethyl ester dihydrochloride, CAS No. 22735-07-5 - iChemical [ichemical.com]
- 3. chemwhat.com [chemwhat.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 8. Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-Cystine Diamides as L-Cystine Crystallization Inhibitors for Cystinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chemicalbook.com [chemicalbook.com]
